1-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound featuring a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine and piperidine ring system, ending with an isoxazole moiety
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases , which are essential to bacterial cell viability and virulence .
Mode of Action
It’s hypothesized that the compound may simultaneously target both classes of phosphopantetheinyl transferase enzymes to effectively halt bacterial proliferation .
Biochemical Pathways
The inhibition of phosphopantetheinyl transferases can attenuate secondary metabolism and thwart bacterial growth .
Pharmacokinetics
Similar compounds have been found to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells . This suggests that the compound may have favorable bioavailability and pharmacokinetic properties.
Result of Action
It’s hypothesized that the compound may attenuate the production of a phosphopantetheinyl transferase-dependent metabolite when applied at sublethal doses . This could potentially lead to the inhibition of bacterial growth.
Action Environment
Chemical genetic studies have implicated efflux as a mechanism for resistance in escherichia coli , suggesting that environmental factors such as bacterial efflux pumps could potentially influence the compound’s efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine intermediate. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final compound. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine derivatives: These compounds share the trifluoromethylpyridine moiety and are used in similar applications.
Piperazine derivatives: Compounds containing the piperazine ring system, often studied for their biological activities.
Isoxazole derivatives: Molecules featuring the isoxazole ring, known for their diverse chemical reactivity and biological properties
Uniqueness
1-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-methyl-5-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N5O/c1-15-12-18(29-25-15)14-26-6-4-17(5-7-26)27-8-10-28(11-9-27)19-3-2-16(13-24-19)20(21,22)23/h2-3,12-13,17H,4-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRRPJOMGOQULW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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